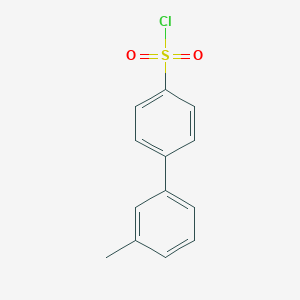

3'-Methylbiphenyl-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sulfones involves multiple steps, including reactions with sulfonyl chlorides. For instance, 3-methyl-1-methylsulfonylpenta-1,2,4-triene is synthesized through [2,3] sigmatropic rearrangement of its precursors, demonstrating the intricate pathways possible with sulfonyl chlorides in organic synthesis (Christov & Ivanov, 2004).

Molecular Structure Analysis

The structural characterization of sulfonamide compounds derived from sulfonyl chlorides has been extensively studied. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide's structure was elucidated using X-ray diffraction, showcasing the complex molecular geometries attainable with sulfonyl chloride derivatives (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonyl chlorides participate in a variety of chemical reactions, forming products with significant chemical and physical properties. For example, the photoredox-catalyzed cascade annulation of certain sulfanes with sulfonyl chlorides leads to the synthesis of benzothiophenes, demonstrating the reactivity of sulfonyl chlorides under light-induced conditions (Yan et al., 2018).

Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides, including 3'-Methylbiphenyl-4-sulfonyl chloride, play a critical role in the synthesis of a wide range of chemical products. They are utilized in the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidation of thiols and disulfides with chlorine dioxide, which offers a convenient and high-yield process without the need for severe reaction conditions (Lezina, Rubtsova, & Kuchin, 2011).

Organic Synthesis Applications

This compound is instrumental in organic synthesis, particularly in the creation of complex molecules and intermediates. For example, it has been used in the synthesis of alkatrienyl sulfoxides and sulfones, demonstrating its versatility in electrophile-induced cyclization reactions (Christov & Ivanov, 2004). Additionally, its applications extend to the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions, highlighting its role in eco-friendly chemical processes (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Anticancer Activity

Research into the anticancer activity of sulfonyl chloride derivatives has shown promising results. Compounds synthesized from reactions of sulfonyl chlorides with phenolic chalcone analogues have exhibited strong in vitro anticancer activities, with significant selectivity towards inducing apoptotic cell death and cell cycle arrest in cancer cell lines, yet showing little effect on non-cancerous cell lines (Muškinja et al., 2019).

Enzyme Inhibitory Potential

Further research has explored the enzyme inhibitory potential of new sulfonamides, indicating the versatility of sulfonyl chloride derivatives in medicinal chemistry. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are targets for the treatment of diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Safety and Hazards

3’-Methylbiphenyl-4-sulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name |

4-(3-methylphenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVJVSGIYVAZFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444473 |

Source

|

| Record name | 3'-methylbiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186551-47-3 |

Source

|

| Record name | 3'-methylbiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.